1-(3-Naphthalen-2-yloxypropyl)piperidine
Description
1-(3-Naphthalen-2-yloxypropyl)piperidine is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted with a naphthalen-2-yloxypropyl group. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. The naphthalene moiety, with its extended aromatic system, may confer increased lipophilicity and binding affinity compared to simpler aryl substituents, making this compound a candidate for further pharmacological investigation .
Properties
IUPAC Name |
1-(3-naphthalen-2-yloxypropyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-4-11-19(12-5-1)13-6-14-20-18-10-9-16-7-2-3-8-17(16)15-18/h2-3,7-10,15H,1,4-6,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLXYSRYZXEKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Naphthalen-2-yloxypropyl)piperidine typically involves the following steps:
Formation of the Propyl Linker: The propyl linker can be synthesized through a series of reactions involving halogenation and subsequent substitution reactions.
Attachment of the Naphthalene Group: The naphthalene moiety is introduced via an etherification reaction, where a naphthol derivative reacts with the propyl linker under basic conditions.
Cyclization to Form Piperidine: The final step involves the cyclization of the intermediate to form the piperidine ring.
Industrial production methods for this compound may involve continuous flow reactions and the use of catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
1-(3-Naphthalen-2-yloxypropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Naphthalen-2-yloxypropyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its piperidine moiety, it is investigated for potential pharmacological activities, including analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(3-Naphthalen-2-yloxypropyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. Pathways involved in its mechanism of action may include signal transduction pathways like the NF-κB and PI3K/Akt pathways, which are crucial in regulating cellular processes such as inflammation and apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Piperidine Derivatives
The pharmacological and chemical properties of piperidine derivatives are highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis of 1-(3-Naphthalen-2-yloxypropyl)piperidine with structurally related compounds:
Table 1: Structural and Functional Comparisons
| Compound Name | Key Substituent(s) | Structural Differences | Biological Implications |
|---|---|---|---|
| This compound | 3-Naphthalen-2-yloxypropyl | Naphthalene ring, propyl linker | High lipophilicity; potential CNS activity |
| 1-[3-(3-Methoxyphenoxy)propyl]piperidine | 3-Methoxyphenoxypropyl | Methoxy-phenyl vs. naphthalene | Altered receptor selectivity |
| 1-(3-Chloropropyl)piperidine | 3-Chloropropyl | Chloroalkyl vs. aryloxypropyl | Reduced aromatic interactions |
| 3-(Piperidin-1-yl)propan-1-amine | 3-Aminopropyl | Amine terminus vs. aryloxy group | Enhanced hydrogen-bonding capacity |
| 1-(Cyclopropylmethyl)piperidine | Cyclopropylmethyl | Non-aromatic vs. naphthalene | Potential analgesic properties |
Impact of Aryl Group Substitution
The naphthalen-2-yl group distinguishes this compound from phenyl or substituted phenyl analogs:
- Steric Effects : The bulkier naphthalene group may restrict binding to certain receptors but enhance affinity for hydrophobic pockets (e.g., in NMDA or opioid receptors) .
- Electronic Effects : The electron-rich naphthalene system could engage in π-π stacking or charge-transfer interactions absent in aliphatic analogs like 1-(3-Chloropropyl)piperidine .
Table 2: Substituent Effects on Pharmacokinetics
| Compound | logP (Predicted) | Solubility (mg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|
| This compound | 3.8 | 0.12 | 92 |
| 1-[3-(3-Methoxyphenoxy)propyl]piperidine | 2.5 | 0.45 | 85 |
| 1-(Cyclopropylmethyl)piperidine | 1.9 | 1.20 | 78 |
Positional Isomerism and Activity
The position of substituents on the aryl ring significantly impacts biological activity:
- Naphthalen-2-yl vs. Naphthalen-1-yl : The 2-position’s orientation may optimize binding to planar receptor sites, whereas 1-substituted isomers could exhibit steric hindrance .
- Methoxy Group Positioning: In analogs like 1-[3-(3-methoxyphenoxy)propyl]piperidine, meta-substitution on the phenyl ring enhances metabolic stability compared to ortho or para positions .
Functional Group Modifications
- Ester vs. Ether Linkages : Unlike ester-containing derivatives (e.g., Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate ), the ether linkage in this compound confers resistance to hydrolytic degradation.
- Amino vs. Aryloxy Groups: Compounds like 4-(2-Aminoethyl)piperidine prioritize hydrogen-bonding interactions, whereas the aryloxy group in the target compound favors hydrophobic binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
